Formaldehyde hydrazone Formaldehyde hydrazone
Brand Name: Vulcanchem
CAS No.: 6629-91-0
VCID: VC21344792
InChI: InChI=1S/CH4N2/c1-3-2/h1-2H2
SMILES: C=NN
Molecular Formula: CH4N2
Molecular Weight: 44.056 g/mol

Formaldehyde hydrazone

CAS No.: 6629-91-0

Cat. No.: VC21344792

Molecular Formula: CH4N2

Molecular Weight: 44.056 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Formaldehyde hydrazone - 6629-91-0

CAS No. 6629-91-0
Molecular Formula CH4N2
Molecular Weight 44.056 g/mol
IUPAC Name methylidenehydrazine
Standard InChI InChI=1S/CH4N2/c1-3-2/h1-2H2
Standard InChI Key IDBOAVAEGRJRIZ-UHFFFAOYSA-N
SMILES C=NN
Canonical SMILES C=NN

Chemical Structure and Properties

Molecular Structure and Identification

Formaldehyde hydrazone features a characteristic hydrazone functional group with the molecular formula CH4N2. The compound contains a carbon-nitrogen double bond (C=N) connected to another nitrogen atom, giving it the structural formula H2N-N=CH2. This structural arrangement confers specific reactivity patterns that are valuable in various chemical transformations .

Table 1: Basic Identification Data of Formaldehyde Hydrazone

PropertyValue
Molecular FormulaCH4N2
IUPAC NameMethylidenehydrazine
Common SynonymsFormaldehyde hydrazone, Methylenehydrazine
CAS Registry Number6629-91-0
Molecular Weight44.056 g/mol
SMILES NotationC=NN
InChIInChI=1S/CH4N2/c1-3-2/h1-2H2
InChIKeyIDBOAVAEGRJRIZ-UHFFFAOYSA-N

Physical and Chemical Properties

Formaldehyde hydrazone exists as a relatively simple compound with distinctive chemical properties. The presence of both an imine group (C=N) and a terminal amino group (NH2) contributes to its nucleophilic character. The compound's reactivity is largely governed by these functional groups, allowing it to participate in various addition, substitution, and condensation reactions .

Synthesis Methods

Classical Synthesis Approaches

The traditional synthesis of formaldehyde hydrazone involves the direct condensation reaction between formaldehyde and hydrazine. This reaction typically proceeds under mild conditions in appropriate solvents, with the elimination of water as a byproduct:

HCHO + H2NNH2 → H2C=N-NH2 + H2O

The reaction conditions must be carefully controlled to optimize yield and minimize side reactions, particularly when working with formaldehyde, which can undergo various competing reactions.

Advanced Synthetic Methodologies

Contemporary approaches to synthesizing formaldehyde hydrazone and its derivatives have focused on improving reaction efficiency, stereoselectivity, and functional group compatibility. While the basic synthesis remains fundamentally similar to the classical approach, modifications in reaction parameters, catalysts, and conditions have been developed to enhance the synthetic utility of this compound and its derivatives.

Chemical Reactivity

General Reactivity Patterns

Formaldehyde hydrazone exhibits characteristic reactivity patterns associated with hydrazones, primarily due to the nucleophilic nature of the terminal amino group and the electrophilic character of the imine carbon. These features allow the compound to participate in a variety of chemical transformations, including additions to electrophiles, condensations with carbonyl compounds, and various cyclization reactions.

Reactions with Carbonyl Compounds

One of the significant reaction pathways of formaldehyde hydrazone involves its interaction with carbonyl compounds. The nucleophilic nitrogen can attack electrophilic carbons, leading to addition products that are valuable in organic synthesis. This reactivity forms the basis for many applications of formaldehyde hydrazone in synthetic organic chemistry .

Applications in Organic Synthesis

Formyl Anion Equivalent

Product TypeDiastereomeric Excess (de)Enantiomeric Excess (ee)
α-substituted β-formyl δ-lactones≥ 98%80-95%
4-substituted furofuran lactones≥ 98%80-98+%

A key example of this application is the asymmetric Michael addition of formaldehyde SAMP-hydrazone to 5,6-dihydro-2H-pyran-2-one under neutral conditions. This reaction, followed by trans-selective α-alkylation and subsequent auxiliary cleavage, provides access to α-substituted β-formyl δ-lactones and 4-substituted furofuran lactones with exceptional stereoselectivity .

Analytical Applications

Mechanism of Fluorescence-Based Detection

The mechanism underlying fluorescence-based detection using hydrazine derivatives involves the formation of hydrazone products upon reaction with formaldehyde. In the case of BODIPY-substituted hydrazine, the reaction with formaldehyde transforms the probe from exhibiting twisted intramolecular charge transfer (TICT) to intramolecular charge transfer (ICT), resulting in enhanced fluorescence .

Table 3: Characteristics of Formaldehyde Detection Using BODIPY-Substituted Hydrazine

ParameterValue/Characteristic
Fluorescence Response>900-fold increment
Response Time<30 minutes
Limit of Detection0.18 μM
SelectivityHigh selectivity over other reactive carbonyl species
CytotoxicityVery low cytotoxic effect on tested cells
ApplicationDetection of exogenous and endogenous formaldehyde in live cells

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